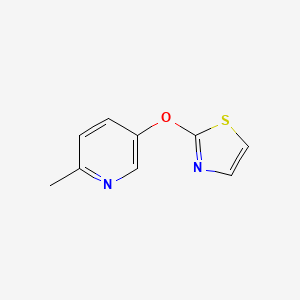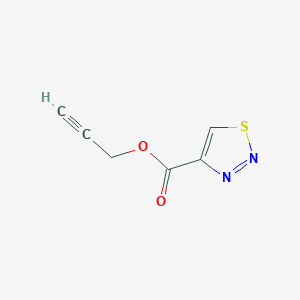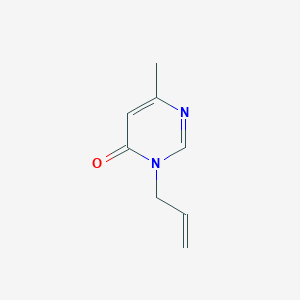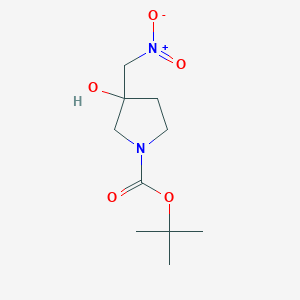![molecular formula C11H19N3 B6432089 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2283504-06-1](/img/structure/B6432089.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and piperidine under acidic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the piperidine moiety.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)methylpiperidine: Lacks the dimethyl substitution on the pyrazole ring.
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFIRPTXPZNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
![Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
